molecular formula C23H25NOS B12533084 (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine CAS No. 660407-79-4

(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine

Cat. No.: B12533084
CAS No.: 660407-79-4
M. Wt: 363.5 g/mol
InChI Key: LYYGKRVPTSSXST-QFIPXVFZSA-N
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Description

(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine is a chiral compound with a complex structure that includes a pyrrolidine ring, a methoxy(diphenyl)methyl group, and a thiophen-3-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxy(diphenyl)methyl Group: This step involves the reaction of the pyrrolidine intermediate with methoxy(diphenyl)methyl chloride in the presence of a base such as triethylamine.

    Attachment of the Thiophen-3-ylmethyl Group: The final step involves the reaction of the intermediate with thiophen-3-ylmethyl bromide under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-2-yl)methyl]pyrrolidine
  • (2S)-2-[Methoxy(diphenyl)methyl]-1-[(furan-3-yl)methyl]pyrrolidine
  • (2S)-2-[Methoxy(diphenyl)methyl]-1-[(benzyl)methyl]pyrrolidine

Uniqueness

Compared to similar compounds, (2S)-2-[Methoxy(diphenyl)methyl]-1-[(thiophen-3-yl)methyl]pyrrolidine exhibits unique properties due to the presence of the thiophen-3-ylmethyl group. This group can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

660407-79-4

Molecular Formula

C23H25NOS

Molecular Weight

363.5 g/mol

IUPAC Name

(2S)-2-[methoxy(diphenyl)methyl]-1-(thiophen-3-ylmethyl)pyrrolidine

InChI

InChI=1S/C23H25NOS/c1-25-23(20-9-4-2-5-10-20,21-11-6-3-7-12-21)22-13-8-15-24(22)17-19-14-16-26-18-19/h2-7,9-12,14,16,18,22H,8,13,15,17H2,1H3/t22-/m0/s1

InChI Key

LYYGKRVPTSSXST-QFIPXVFZSA-N

Isomeric SMILES

COC([C@@H]1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC(C1CCCN1CC2=CSC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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